GABA Transporter BGT1 Inhibition: Quantitative Potency Comparison with Active Benzamide-Based Inhibitors
N-(tert-butyl)-4-(butyrylamino)benzamide exhibits an IC₅₀ > 100,000 nM against human betaine/GABA transporter 1 (BGT1) in a [³H]GABA uptake assay [1]. In contrast, structurally related benzamide inhibitors such as N-(1-benzyl-4-piperidinyl)-2,4-dichlorobenzamide (BPDBA) achieve IC₅₀ values in the 1–10 µM range and the most potent N-benzylamide GABA derivatives (e.g., compound 19c) reach IC₅₀ ~10 µM at mGAT1 [2]. This represents a >10-fold difference in potency, confirming that this substitution pattern is essentially inactive at BGT1.
| Evidence Dimension | BGT1 (SLC6A12) inhibition IC₅₀ |
|---|---|
| Target Compound Data | >100,000 nM (IC₅₀) |
| Comparator Or Baseline | BPDBA and related N-benzylamide GABA derivatives: IC₅₀ ~1–10 µM (1000–10,000 nM) [2] |
| Quantified Difference | ≥10-fold lower potency (essentially inactive) |
| Conditions | Inhibition of [³H]GABA uptake in Flp-In CHO cells expressing human BGT1, 3 min incubation, liquid scintillation counting. |
Why This Matters
Provides a definitive quantitative benchmark distinguishing this compound from active BGT1 inhibitors, preventing erroneous selection for transporter inhibition studies.
- [1] K. Krall, J. Bavo, F. Giraudo, et al. BindingDB Entry BDBM50525195 (ChEMBL4586460). IC50 > 100,000 nM against human BGT1. View Source
- [2] Giraudo, A., Krall, J., Bavo, F., et al. (2023). Discovery of novel multifunctional ligands targeting GABA transporters... Eur. J. Med. Chem., 261, 115832. Compound 19c mGAT1 IC₅₀ = 10 µM. View Source
